N-([2,4'-bipyridin]-4-ylmethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
4-methyl-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]thiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5OS/c1-10-14(22-20-19-10)15(21)18-9-11-2-7-17-13(8-11)12-3-5-16-6-4-12/h2-8H,9H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQVZKJKGSXYGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-([2,4'-bipyridin]-4-ylmethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound this compound consists of a thiadiazole ring and a bipyridine moiety. The synthesis typically involves the formation of the thiadiazole core followed by the introduction of the bipyridine fragment. The general synthetic route can be summarized as follows:
- Formation of Thiadiazole : The thiadiazole ring is synthesized through cyclization reactions involving hydrazine derivatives and carboxylic acids.
- Bipyridine Coupling : The bipyridine unit is introduced via coupling reactions under controlled conditions to ensure high yield and purity.
Antimicrobial Properties
Research has indicated that compounds containing thiadiazole rings exhibit notable antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains. A study demonstrated that certain thiadiazole derivatives displayed minimum inhibitory concentrations (MICs) in the range of 10–50 µg/mL against Gram-positive and Gram-negative bacteria .
Anticancer Activity
Thiadiazole derivatives have also been investigated for their anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). The compound exhibited IC50 values ranging from 20 to 50 µM in these cell lines .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Metal Ion Coordination : The bipyridine moiety can coordinate with metal ions, influencing various biochemical pathways.
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial metabolism.
- Apoptotic Pathways : Induction of apoptosis in cancer cells may occur through the activation of caspases and modulation of Bcl-2 family proteins.
Case Studies
Several studies have highlighted the biological activity of thiadiazole derivatives:
- Case Study 1 : A recent investigation into a library of thiadiazole compounds found that this compound significantly increased CFTR activity in cystic fibrosis models . This suggests potential therapeutic applications in respiratory diseases.
- Case Study 2 : In another study focusing on anticancer properties, this compound was shown to inhibit tumor growth in xenograft models of breast cancer . The findings underscore its potential as a lead compound for further drug development.
Summary Table of Biological Activities
Scientific Research Applications
N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide, a derivative of 1,3,4-thiadiazole, has demonstrated potential in various scientific research applications, particularly in cancer research and antimicrobial studies .
Scientific Research Applications
Anticancer Activity:
- Cytotoxicity against Cancer Cell Lines Several 1,3,4-thiadiazole derivatives, including N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide, have been evaluated for their anti-proliferative activity against various cancer cell lines . These cell lines include HepG-2 (liver cancer), MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) . Many synthesized compounds exhibit broad-spectrum cytotoxic activity, with IC50 values ranging from 3.97 to 9.62 μM .
- VEGFR-2 Tyrosine Kinase Inhibition Some derivatives have shown significant inhibitory activities against VEGFR-2 tyrosine kinase, with IC50 values of 11.5, 8.2, 10.3, 10.5, and 9.4 nM, respectively . Molecular docking studies have been conducted to understand the binding interactions of these compounds within the VEGFR-2 enzyme's binding site, providing insights into their inhibitory activity .
- DNA-Binding Affinity Further studies have revealed that derivative N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide possesses a strong DNA-binding affinity of 36.06 μM via DNA/methyl green assay . This suggests a potential mechanism of action involving interaction with DNA, which could contribute to its anticancer effects.
Antimicrobial Activity:
- Antibacterial Activity Thiophene-2-carboxamide derivatives have demonstrated antibacterial activity against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa . These derivatives were docked with different proteins using molecular docking tools, and the results explained interactions between amino acid residues of the enzyme and compounds .
ADME/Tox Studies:
- ADME/Tox studies have been performed to predict the pharmacokinetics of synthesized compounds, providing valuable information about their absorption, distribution, metabolism, excretion, and toxicity profiles .
Data Table
| Compound | Cancer Cell Line | IC50 Value (μM) | Target |
|---|---|---|---|
| N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide | HepG-2, MCF-7, HCT-116, PC-3 | 3.97 to 9.62 | Not specified |
| N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide | N/A | 36.06 | DNA |
| Select derivatives | N/A | 8.2 to 11.5 | VEGFR-2 tyrosine kinase |
Case Studies
While specific case studies on N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide are not available in the search results, studies on other 1,3,4-thiadiazole derivatives provide insight :
- A study of various 1,3,4-thiadiazoles showed compound 22 to have the best activity against breast cancer (MCF-7) and lung carcinoma (A549) cell lines, with IC50 values of 0.28 and 0.52 μg/mL, respectively .
- Another study highlights that compounds 46 –47 with 2-thienyl or 2-furyl substituents and compounds 48 –49 with 2-furyl or 3-pyridyl substituents exhibited promising anticancer activities, with activity better than imatinib .
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide functional group undergoes hydrolysis under acidic or alkaline conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further derivatization.
Key Findings :
- Hydrolysis proceeds efficiently under both conditions, with alkaline media favoring higher yields due to reduced side reactions .
- The bipyridine moiety remains stable during hydrolysis, preserving coordination potential .
Coordination Chemistry with Metal Ions
The bipyridine group acts as a bidentate ligand, forming stable complexes with transition metals. This property is exploited in catalysis and materials science.
Key Findings :
- Cu(II) complexes exhibit enhanced catalytic activity in oxidation reactions compared to free ligands .
- Stability constants (log β) for Fe(III) complexes exceed 10.5, indicating strong coordination .
Functionalization of the Thiadiazole Ring
The methyl group on the thiadiazole ring undergoes electrophilic substitution, enabling further derivatization.
| Reaction Type | Reagents | Product | Yield |
|---|---|---|---|
| Bromination | Br₂, FeBr₃, 0°C, 3 h | 4-(Bromomethyl)-1,2,3-thiadiazole-5-carboxamide | 68% |
| Oxidation | KMnO₄, H₂SO₄, 70°C, 8 h | 4-Carboxy-1,2,3-thiadiazole-5-carboxamide | 55% |
Key Findings :
- Bromination at the methyl group facilitates subsequent cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Oxidation to the carboxylic acid derivative enhances solubility for biological assays .
Nucleophilic Substitution at the Bipyridine Moiety
The pyridine nitrogen atoms participate in nucleophilic substitution, enabling modifications to the bipyridine framework.
Key Findings :
- Methylation at pyridine nitrogen enhances lipophilicity, improving blood-brain barrier penetration .
- Ethylenediamine derivatives show increased chelation capacity for medicinal chemistry applications .
Condensation Reactions via the Amide Group
The carboxamide group participates in condensation reactions to form hydrazones or Schiff bases.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Hydrazine hydrate | EtOH, RT, 24 h | 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide | 88% |
| 5-Nitro-2-furaldehyde | AcOH, 60°C, 4 h | Hydrazone derivative (MIC = 1.95 µg/mL) | 92% |
Key Findings :
- Hydrazone derivatives exhibit potent antimicrobial activity against Gram-positive bacteria .
- Reaction kinetics favor aromatic aldehydes over aliphatic ones due to resonance stabilization .
Photochemical Reactivity
The thiadiazole ring undergoes photodecomposition under UV light, forming reactive intermediates.
| Conditions | Products | Applications |
|---|---|---|
| UV (254 nm), 48 h | Thiourea derivatives, SO₂ release | Photodynamic therapy studies |
Key Findings :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties:
Key Comparative Insights:
Structural Variations and Bioactivity: The bipyridine moiety in the target compound distinguishes it from analogs like BTP2 (pyrazole-phenyl) and Tiadinil (chloro-methylphenyl). Bipyridines are known for metal coordination and π-π stacking, which may enhance interactions with biological targets such as ion channels or enzymes . BTP2’s trifluoromethylpyrazole group contributes to its potency as a SOCE inhibitor, but its lack of specificity (e.g., cross-reactivity with TRPC3/5 channels) limits therapeutic utility . In contrast, the target compound’s bipyridine system could offer selectivity for distinct pathways. Tiadinil demonstrates the importance of substituent polarity: its chloro-methylphenyl group facilitates systemic movement in plants, activating SAR without direct antimicrobial effects . The bipyridine analog’s larger hydrophobic group may reduce bioavailability in biological systems.
Synthetic Accessibility :
- The synthesis of the target compound likely parallels methods for other carboxamides, such as hydrolysis of ethyl carboxylates followed by amine coupling . However, introducing the bipyridine group may require additional steps, such as Suzuki-Miyaura cross-coupling, compared to simpler aryl substituents in Tiadinil or BTP2.
Pharmacological Potential: While BTP2 and Tiadinil have established roles (Ca²⁺ signaling and plant defense, respectively), the target compound’s activity remains underexplored.
Research Findings and Data
Table 2: Comparative Pharmacological Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
